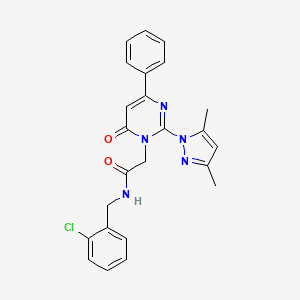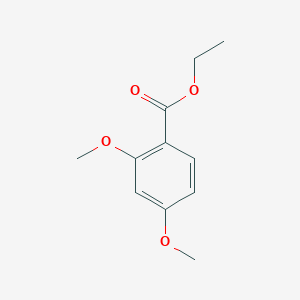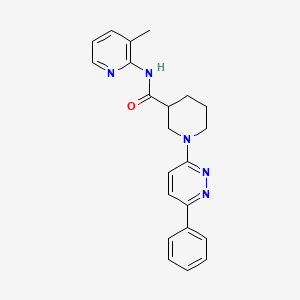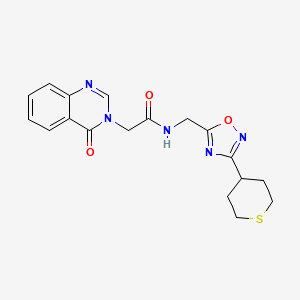
(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21FN6O2 and its molecular weight is 420.448. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurodegenerative Diseases
Research on benzyl-substituted tetrahydropyrazino purinediones, which share a structural similarity with the compound , highlights their potential as multitarget drugs for neurodegenerative diseases. These compounds have shown significant activity as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. Such properties suggest their utility in developing therapeutic agents for conditions like Parkinson's and Alzheimer's disease, offering symptomatic as well as disease-modifying treatment advantages over single-target therapeutics (Brunschweiger et al., 2014).
Environmental Monitoring
A novel hydrazone Schiff's base derivative, closely related to the compound of interest, has been synthesized and used as a dual-mode chromofluorogenic sensor for fluoride ions in water. This application is particularly relevant for environmental monitoring, providing a simple, cheap, and rapid method for fluoride detection in remote areas. The use of smartphones for digital imaging and test strip assays enhances the practicality of this approach for non-specialists (Yadav et al., 2020).
Material Science
In the field of material science, derivatives of benzylidenehydrazinyl purinediones have been explored for their stimuli-responsive fluorescence properties. These compounds demonstrate significant potential in developing novel fluorescent materials with tunable properties, relevant for sensors, and optical devices. The ability to control fluorescence responses through structural modifications underscores the versatility of these compounds in designing advanced materials (Hariharan et al., 2018).
properties
CAS RN |
682776-18-7 |
|---|---|
Product Name |
(E)-8-(2-(4-fluorobenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C22H21FN6O2 |
Molecular Weight |
420.448 |
IUPAC Name |
8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21FN6O2/c1-27-19-18(20(30)28(2)22(27)31)29(13-12-15-6-4-3-5-7-15)21(25-19)26-24-14-16-8-10-17(23)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,25,26)/b24-14+ |
InChI Key |
SQNLCUSQUDWEEM-ZVHZXABRSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Dimethyl-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2560450.png)
![benzyl N-[(5S)-5-amino-6-(methylamino)-6-oxohexyl]carbamate](/img/structure/B2560453.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2560460.png)
![1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2560461.png)
![2-Chloro-N-[[1-(hydroxymethyl)-2-phenylcyclopropyl]methyl]propanamide](/img/structure/B2560464.png)

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560466.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)
![2-(2,4-dichlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2560468.png)

